molecular formula C10H25N3 B13533615 {4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine

{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine

Cat. No.: B13533615
M. Wt: 187.33 g/mol
InChI Key: WNOAGDVSSFFKCX-UHFFFAOYSA-N
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Description

{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine is a compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This particular compound features a complex structure with multiple amine groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine can be achieved through several methods. One common approach is the reductive amination of aldehydes or ketones with primary amines in the presence of reducing agents like sodium borohydride or lithium aluminum hydride . Another method involves the alkylation of primary amines with alkyl halides under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize catalysts such as nickel or palladium to enhance the reaction efficiency and yield . The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Simpler amines.

    Substitution: Alkylated or acylated amines.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A simpler amine with one methyl group attached to the nitrogen.

    Dimethylamine: Contains two methyl groups attached to the nitrogen.

    Trimethylamine: Features three methyl groups attached to the nitrogen.

Uniqueness

{4-[(4-Aminobutyl)(methyl)amino]butyl}(methyl)amine is unique due to its multiple amine groups and longer carbon chain, which provide it with greater versatility in chemical reactions and applications compared to simpler amines . This complexity allows it to participate in a wider range of reactions and makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H25N3

Molecular Weight

187.33 g/mol

IUPAC Name

N'-methyl-N'-[4-(methylamino)butyl]butane-1,4-diamine

InChI

InChI=1S/C10H25N3/c1-12-8-4-6-10-13(2)9-5-3-7-11/h12H,3-11H2,1-2H3

InChI Key

WNOAGDVSSFFKCX-UHFFFAOYSA-N

Canonical SMILES

CNCCCCN(C)CCCCN

Origin of Product

United States

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